(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives is described in the first paper, where a one-pot reaction involving aromatic ketones and 2-aminopyrimidine is performed in the presence of iodine (I2) and dimethyl sulfoxide (DMSO). A Mannich reaction is also employed to create Mannich bases from one of the 3-secondary amine derivatives . The second paper outlines a synthesis route for 3-amino-2-carbonylimidazo[1,2-a]pyridines, starting from ethyl α-benzotriazolyl-α-morpholinoacetate, catalyzed by gallium(III) triflate (Ga(OTf)3) .
Molecular Structure Analysis
The third paper provides a detailed analysis of the molecular structure of a related compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, using both theoretical and experimental approaches. Quantum-chemical calculations are used to study interaction energies and crystal structure organization, highlighting the importance of N-H…N and C-H…N hydrogen bonds and stacking interactions .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," they do provide insights into the reactivity of similar imidazo[1,2-a]pyrimidine derivatives. The first paper mentions the use of a Mannich reaction to create derivatives , and the fourth paper discusses the cyclocondensation reactions used to synthesize novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines .
Physical and Chemical Properties Analysis
The papers collectively suggest that imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. The first paper evaluates the antioxidant activity of certain derivatives and tests one for cytotoxic activity against breast cancer . The fourth paper assesses the antibacterial and antifungal activities of synthesized compounds, with some showing activity comparable to standard antibiotics .
Relevant Case Studies
The first paper presents a case study where one derivative (2d) is tested for cytotoxic activity against breast cancer using an MTT assay, demonstrating potential anticancer properties . The third paper includes a case study of anti-hepatitis B activity, where molecular docking and in vitro studies confirm the compound as a potent HBV inhibitor .
Scientific Research Applications
Organic Synthesis and Catalysis
Imidazole derivatives, including those related to "(3-Imidazol-1-yl-propyl)-(2-methoxy-benzyl)-amine," have been highlighted for their roles in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems are used in organic synthesis, employing various amines and aryl halides or arylboronic acids. The review by Kantam et al. (2013) discusses the development of these recyclable catalysts, emphasizing their potential for commercial exploitation in organic synthesis due to their effectiveness and environmental benefits Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S. (2013).
Corrosion Inhibition
Imidazoline and its derivatives, which share a similar heterocyclic core with "this compound," are extensively used as corrosion inhibitors. Sriplai and Sombatmankhong (2023) review the effectiveness of these compounds in protecting metal surfaces against corrosion, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. The structural characteristics of imidazoline derivatives, including their adsorption properties on steel surfaces, make them highly effective in this application Sriplai, N., & Sombatmankhong, K. (2023).
Pharmacological Studies
The pharmacological properties of imidazole derivatives are well-documented, with applications ranging from antiviral, anti-inflammatory, to anticancer activities. A review on imidazole derivatives and their antitumor activity by Iradyan et al. (2009) presents data on active compounds, some of which have passed preclinical testing stages. The review underscores the potential of these structures in synthesizing compounds with various biological properties Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009).
Environmental Applications
The role of imidazole derivatives in environmental protection, particularly in the treatment of organic pollutants, is another area of significant interest. Enzymatic approaches using oxidoreductive enzymes in conjunction with redox mediators have shown promising results in degrading recalcitrant compounds found in industrial wastewater. Husain and Husain (2007) review the potential of these systems in enhancing the degradation efficiency of various organic pollutants, providing a sustainable method for wastewater treatment Husain, M., & Husain, Q. (2007).
properties
IUPAC Name |
3-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-6-3-2-5-13(14)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALABIFORUASAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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